H-Ryyrik-NH2

Description

Properties

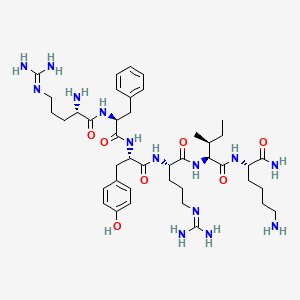

Molecular Formula |

C42H68N14O7 |

|---|---|

Molecular Weight |

881.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C42H68N14O7/c1-3-25(2)34(40(63)52-30(35(45)58)14-7-8-20-43)56-37(60)31(15-10-22-51-42(48)49)53-38(61)33(24-27-16-18-28(57)19-17-27)55-39(62)32(23-26-11-5-4-6-12-26)54-36(59)29(44)13-9-21-50-41(46)47/h4-6,11-12,16-19,25,29-34,57H,3,7-10,13-15,20-24,43-44H2,1-2H3,(H2,45,58)(H,52,63)(H,53,61)(H,54,59)(H,55,62)(H,56,60)(H4,46,47,50)(H4,48,49,51)/t25-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

NJUUHBQLRQTWGG-QQUOXUDESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Functionalization

H-Ryyrik-NH2 is synthesized on Rink amide resin (0.6–0.8 mmol/g loading capacity), which provides a stable amide linkage for C-terminal amidation. The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes prior to Fmoc deprotection. For large-scale production (≥0.2 mmol), MBHA (4-methylbenzhydrylamine) Rink amide resin is preferred due to its compatibility with repetitive coupling cycles and reduced steric hindrance.

Sequential Amino Acid Coupling

The peptide sequence H-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 is assembled using Fmoc-protected amino acids with the following side-chain protecting groups:

-

Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Tyr : tBu (tert-butyl)

-

Ile : No protection required (standard Fmoc-Ile-OH)

Coupling reactions employ TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in a 4:1 molar ratio relative to the resin-bound amine. Activation proceeds for 5 minutes at 25°C, followed by a 45-minute coupling period under nitrogen atmosphere. Completion of each coupling step is verified via Kaiser ninhydrin test.

Critical Synthesis Modifications and Cyclization Strategies

Side-Chain Deprotection and Cyclization

For chimeric derivatives incorporating this compound (e.g., KW-495/KW-496), selective deprotection of D-Lys(Mtt) and Asp(O-2PhiPr) is performed using 1% TFA in dichloromethane (DCM) with 5% triisopropylsilane (TIS) as a scavenger. On-resin cyclization between D-Lys and Asp residues is achieved using TBTU/DIEA (2 eq) in DMF, yielding a 17-membered ring structure crucial for receptor binding.

Segment Condensation for Hybrid Peptides

In advanced applications, this compound is conjugated to opioid receptor agonists (e.g., Tyr-c[D-Lys-Phe-Phe]Asp-NH2) via two primary pathways:

-

Pathway A : Direct coupling of pre-assembled tetrapeptide Boc-Dmt-d-Arg(Pbf)-Aba-β-Ala-OH to resin-bound this compound using TBTU activation.

-

Pathway B : Stepwise elongation with Fmoc-Aba-β-Ala-OH dipeptide mimetic, synthesized via solution-phase cyclization of phthaloyl-protected phenylalanine.

Pathway B demonstrates superior scalability (22% overall yield vs. 15% for Pathway A) due to reduced epimerization risks during β-Ala incorporation.

Cleavage and Global Deprotection

The final peptide-resin undergoes cleavage using a mixture of 95% TFA, 2.5% H2O, 2.5% TIS for 3 hours at 25°C. Scavengers such as 1,2-ethanedithiol (EDT) and thioanisole are omitted due to the absence of histidine or methionine residues. Post-cleavage, the crude peptide is precipitated in ice-cold diethyl ether (40 mL per 100 mg resin) and centrifuged at 4,000 × g for 10 minutes.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified on a C18 semipreparative column (5 μm, 250 × 10 mm) using a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 20 | 4 |

| 30 | 60 | 4 |

| 35 | 95 | 4 |

Fractions are collected at 214 nm, lyophilized, and reconstituted in 25 mM ammonium bicarbonate for final desalting.

Mass Spectrometric Confirmation

High-resolution electrospray ionization mass spectrometry (HR ESI-MS) validates molecular identity:

| Parameter | Value |

|---|---|

| Calculated [M+H]+ | 939.12 Da |

| Observed [M+H]+ | 939.15 ± 0.02 Da |

| Purity (HPLC) | ≥95% (214 nm) |

Discrepancies >0.05 Da trigger re-analysis via MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix.

| Concentration | Buffer | Storage Temperature | Stability Period |

|---|---|---|---|

| 10 mM | Water + 0.1% TFA | -80°C | 6 months |

| 1 mM | PBS (pH 7.4) | -20°C | 1 month |

Repeated freeze-thaw cycles beyond three iterations reduce bioactivity by 12–15% per cycle.

Industrial-Scale Production Considerations

Large batches (>5 g) utilize continuous flow SPPS systems with the following parameters:

-

Resin : ChemMatrix Rink amide (1.2 mmol/g)

-

Coupling Efficiency : 99.4% per cycle (monitored via in-line UV spectroscopy)

-

Cycle Time : 18 minutes (deprotection + coupling)

Automated systems reduce racemization to <0.3% compared to 0.8–1.2% in manual setups.

Troubleshooting Common Synthesis Issues

| Issue | Cause | Resolution |

|---|---|---|

| Low coupling efficiency | Inadequate TBTU activation | Increase DIEA ratio to 6 eq |

| Truncated sequences | Premature Fmoc deprotection | Reduce TFA concentration to 20% during deprotection |

| Aspartimide formation | Prolonged exposure to base | Limit DIEA contact time to <2 minutes |

Chemical Reactions Analysis

H-RYYRIK-NH2 undergoes various chemical reactions, including substitution and reduction. For instance, tritium-labelled isovaleryl-RYYRIK-NH2 is prepared from its precursor by catalytic reduction using tritium gas . Common reagents used in these reactions include tritium gas and other reducing agents. The major products formed from these reactions are tritium-labelled analogs that are useful for receptor-binding studies.

Scientific Research Applications

H-RYYRIK-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a specific antagonist for the nociceptin/orphanin FQ (NOP) receptor, which is involved in pain modulation . This compound is valuable in studying the receptor-binding characteristics of antagonists and has potential clinical applications as an analgesic and antineuropathic drug . Additionally, it is used in the development of innovative antiparkinson drugs and in the study of G protein-coupled receptor signaling pathways .

Mechanism of Action

H-RYYRIK-NH2 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor (ORL1). It competitively inhibits the stimulation of GTP binding to G proteins by nociceptin, thereby blocking the nociceptin-induced activation of G proteins . This antagonism is specific to the ORL1 receptor and does not affect other opioid receptors. The N-terminal acetyl group and the tripeptide sequence RYY (Arg-Tyr-Tyr) are crucial for its binding to the receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nociceptin/Orphanin FQ (N/OFQ)

N/OFQ, the endogenous ORL1 ligand, shares functional similarities with H-Ryyrik-NH2 but differs structurally and pharmacologically:

| Parameter | This compound | N/OFQ |

|---|---|---|

| Structure | Synthetic hexapeptide | 17-amino acid neuropeptide |

| Charge | Positively charged | Neutral |

| EC₅₀ (GTPγS binding) | ~1–5 nM | ~1–3 nM |

| Maximal Efficacy (GTPγS) | 30–60% of N/OFQ | 100% (reference) |

| Solubility | Requires solubilization aids | Naturally soluble in aqueous |

This compound’s partial agonism and reduced efficacy suggest it may act as a modulator rather than a full activator of ORL1, making it a tool for studying receptor desensitization .

Ac-RYYRIK-NH2 + YGGF-OH/YGGFL-OH Mixtures

Combining this compound with opioid-related peptides (e.g., YGGF-OH [Met-enkephalin fragment] or YGGFL-OH [Leu-enkephalin]) alters activity:

These mixtures highlight this compound’s versatility in combinatorial studies but underscore its distinct mechanism compared to standalone enkephalin derivatives.

Other ORL1-Targeting Peptides

Synthetic hexapeptides from combinatorial libraries (e.g., H-RYRIRQ-NH2) show similar ORL1 affinity but vary in functional outcomes:

| Peptide | Maximal Efficacy (cAMP) | Key Difference |

|---|---|---|

| This compound | 70–90% of N/OFQ | Lower solubility vs. analogs |

| H-RYRIRQ-NH2 | 80–95% of N/OFQ | Improved thermal stability |

Such analogs emphasize the role of residue substitution (e.g., lysine vs. glutamine) in tuning receptor interaction kinetics .

Research Implications and Limitations

- Advantages : this compound’s synthetic accessibility and partial agonism make it valuable for probing ORL1 signaling without inducing full receptor activation .

- Limitations : Poor solubility and lack of oral bioavailability limit therapeutic applications compared to small-molecule ORL1 modulators .

- Future Directions: Structural optimization (e.g., D-amino acid substitution) could enhance stability and efficacy relative to existing peptides .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Ryyrik-NH2, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Critical steps include resin activation, coupling efficiency monitoring via Kaiser tests, and cleavage/deprotection using TFA cocktails. To ensure reproducibility, document reagent purity (e.g., ≥99% for amino acids), reaction times, and purification methods (e.g., reverse-phase HPLC gradients). Full characterization (mass spectrometry, NMR) must align with IUPAC guidelines .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key parameters should be reported?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da) and 1D/2D NMR (e.g., H, C, HSQC) for structural confirmation. Report solvent systems (e.g., DMSO-d6), temperature, and referencing standards (e.g., TMS). Include purity data via HPLC (≥95% by UV integration at 214 nm) and retention times under standardized conditions .

Q. How should researchers design initial biological assays to evaluate this compound's bioactivity?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using positive/negative controls. Define IC/EC values via dose-response curves (4-parameter logistic models) and validate with triplicate runs. Include statistical analysis (e.g., ANOVA with post-hoc tests) and power calculations to justify sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across different studies?

- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., cell lines, incubation times). Use tools like Bland-Altman plots to assess variability. Replicate experiments under standardized protocols (e.g., ATCC cell authentication, serum-free media) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Cross-reference raw data repositories to identify batch effects .

Q. What strategies optimize this compound's stability in physiological buffers for long-term pharmacokinetic studies?

- Methodological Answer : Perform forced degradation studies (pH 2–9, 37°C) with LC-MS monitoring to identify degradation products. Stabilize via excipient screening (e.g., cyclodextrins for solubility, antioxidants for oxidation-prone residues). Use accelerated stability protocols (ICH Q1A) and model degradation kinetics with Arrhenius equations .

Q. How should researchers design a structure-activity relationship (SAR) study to improve this compound's selectivity?

- Methodological Answer : Systematically modify residues using alanine scanning or D-amino acid substitutions. Test analogs against target and off-target panels (e.g., kinase profiling). Apply machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate top candidates via crystallography or cryo-EM .

Q. What methodologies validate this compound's mechanism of action in complex biological systems?

- Methodological Answer : Combine CRISPR/Cas9 knockouts of putative targets with rescue experiments. Use isotopic labeling (e.g., N-H-Ryyrik-NH2) for tracking cellular uptake via nanoSIMS. Integrate multi-omics (proteomics, metabolomics) to map pathway perturbations and confirm target engagement .

Data Management & Reporting

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound data?

- Methodological Answer : Deposit raw spectra in repositories (e.g., Zenodo) with DOI assignment. Annotate metadata using domain-specific standards (e.g., mzML for MS, CIF for crystallography). Apply CC-BY licenses and provide computational workflows (e.g., Jupyter notebooks) for data reprocessing .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.